molecular formula C14H17BrO B6292208 6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 149456-23-5

6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B6292208
CAS RN: 149456-23-5
M. Wt: 281.19 g/mol
InChI Key: OSFLIFQCTSVQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one, commonly known as BDE-2, is an organic compound which is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a synthetically produced compound and is composed of two aromatic rings and two aliphatic side chains. Its structure is similar to that of other brominated compounds such as DDT, PCBs and PBDEs, and it has been used as a model compound to study the physiology of these compounds.

Scientific Research Applications

BDE-2 has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as the biochemical and physiological effects of these compounds on living organisms. It has also been used to study the metabolism of brominated compounds, as well as their toxicological effects.

Mechanism of Action

BDE-2 has been found to act as an agonist at the aryl hydrocarbon receptor (AhR) in living organisms. This receptor is responsible for mediating the effects of brominated compounds on the environment and living organisms. Upon binding to the receptor, BDE-2 activates the AhR, which then triggers a series of biochemical and physiological responses in the organism.
Biochemical and Physiological Effects
BDE-2 has been found to affect the expression of a variety of genes in living organisms. It has been shown to induce the expression of genes involved in the metabolism of brominated compounds, as well as those involved in the production of enzymes which can detoxify these compounds. BDE-2 has also been found to affect the expression of genes involved in the production of hormones, as well as those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDE-2 in laboratory experiments is its relatively low toxicity. It has been found to be non-toxic to humans and other organisms at the concentrations used in laboratory experiments. However, BDE-2 has been found to be toxic to aquatic organisms, and so it should not be used in experiments involving aquatic organisms.

Future Directions

In the future, BDE-2 may be used to study the effects of brominated compounds on the environment and living organisms in more detail. For example, it may be used to study the effects of brominated compounds on the immune system, as well as their effects on the development of cancer. Additionally, BDE-2 may be used in the development of more effective treatments for brominated compound-related diseases. It may also be used to develop more effective methods of removing brominated compounds from the environment. Finally, BDE-2 may be used to study the effects of brominated compounds on the behavior of living organisms, as well as their effects on the development of neurological disorders.

Synthesis Methods

BDE-2 is typically synthesized using a two-step process. In the first step, the aromatic rings are synthesized by reacting the appropriate brominated phenol and dicarboxylic acid in a solvent. In the second step, the aliphatic side chains are attached to the aromatic rings by reacting a ketone and an alcohol in the presence of a base catalyst.

properties

IUPAC Name

6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c1-3-14(4-2)8-7-10-9-11(15)5-6-12(10)13(14)16/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFLIFQCTSVQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C(C1=O)C=CC(=C2)Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one

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